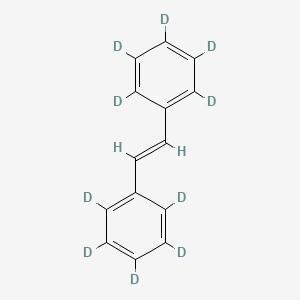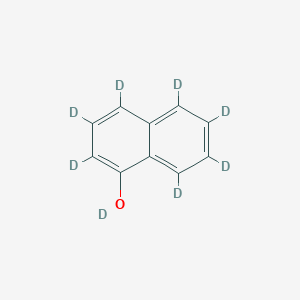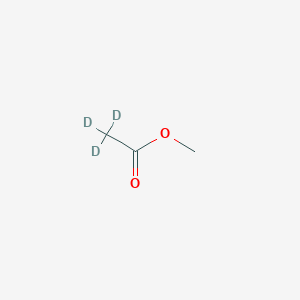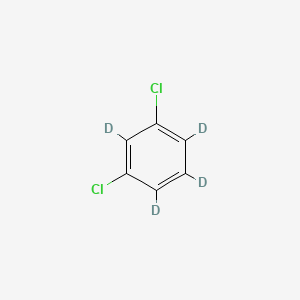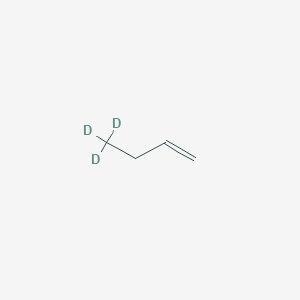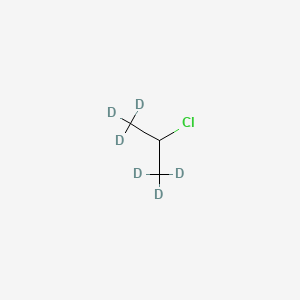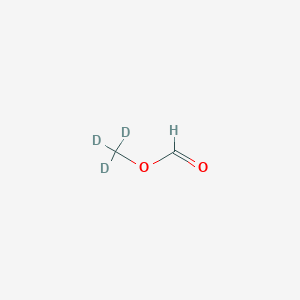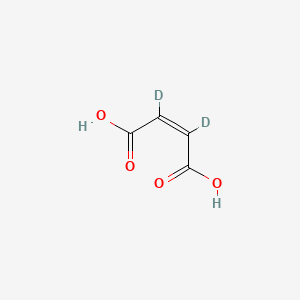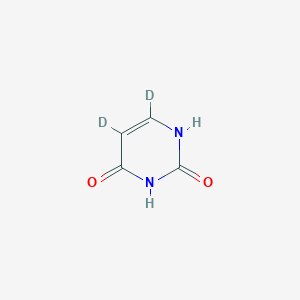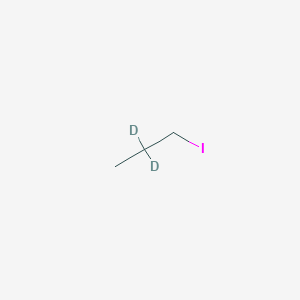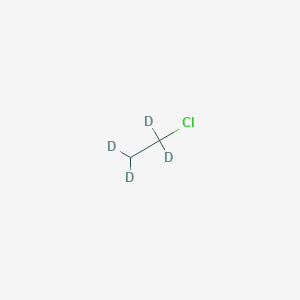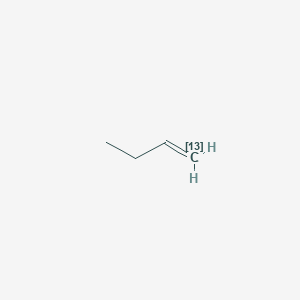
1-Butene-1-13C
概要
説明
1-Butene-1-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of 1-butene. This compound is used extensively in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to study molecular structures and dynamics. The presence of the carbon-13 isotope allows for detailed analysis due to its unique nuclear properties.
作用機序
Target of Action
1-Butene-1-13C is primarily used in polymerization reactions . The primary target of this compound is the catalyst used in the polymerization process . The catalyst plays a crucial role in facilitating the reaction and controlling the properties of the resulting polymer .
Mode of Action
The interaction of this compound with its target involves the formation of a bond between the carbon atom of the compound and the catalyst . This interaction initiates the polymerization process, leading to the formation of a polymer chain . The presence of the 13C isotope in the compound allows for the tracking of the compound during the reaction .
Biochemical Pathways
The polymerization of this compound affects the pathway of polymer synthesis . The resulting changes include the formation of a polymer chain with specific properties determined by the nature of the catalyst and the conditions of the reaction .
Pharmacokinetics
Therefore, its bioavailability would be influenced by factors such as its concentration in the environment and the method of exposure .
Result of Action
The molecular effect of the action of this compound is the formation of a polymer chain .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the compound is a gas at room temperature and is usually contained as a liquid under pressure . Therefore, changes in temperature and pressure can affect its state and consequently its reactivity .
準備方法
Synthetic Routes and Reaction Conditions: 1-Butene-1-13C can be synthesized through various methods, including the catalytic hydrogenation of 1,3-butadiene. This process involves the selective hydrogenation of 1,3-butadiene over metal oxide-supported palladium catalysts, which are often alloyed with other metals to enhance selectivity towards 1-butene .
Industrial Production Methods: In industrial settings, 1-butene is typically produced through the cracking of hydrocarbons, such as naphtha or gas oil. The resulting mixture is then separated and purified to obtain 1-butene. For the isotope-labeled version, specialized facilities incorporate carbon-13 during the synthesis process to ensure the desired isotopic purity .
化学反応の分析
Types of Reactions: 1-Butene-1-13C undergoes various chemical reactions, including:
Oxidation: 1-Butene can be oxidized to form butene oxide or butanone.
Reduction: It can be reduced to butane using hydrogenation reactions.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming compounds like 1-chlorobutene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Halogens such as chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Butene oxide, butanone.
Reduction: Butane.
Substitution: 1-Chlorobutene, 1-Bromobutene.
科学的研究の応用
1-Butene-1-13C is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and studying enzyme mechanisms.
Medicine: Utilized in drug development and metabolic studies.
Industry: Employed in the production of polymers and as a precursor in various chemical syntheses .
類似化合物との比較
1-Butene-4-13C: Another isotope-labeled version with carbon-13 at the fourth position.
Propene-2-13C: A similar compound with carbon-13 in propene.
Butane-1-13C: A fully saturated version with carbon-13 at the first position.
Uniqueness: 1-Butene-1-13C is unique due to its specific labeling at the first carbon position, which provides distinct NMR signals that are invaluable for studying molecular structures. This specificity allows for detailed analysis that is not possible with non-labeled or differently labeled compounds .
特性
IUPAC Name |
(113C)but-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNZUUAINFGPBY-OUBTZVSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC=[13CH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
57.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


